2,6-Dimethyl-3-(4-nitrophenoxy)pyridine
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Overview
Description
2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is an organic compound with the molecular formula C13H12N2O3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and a 4-nitrophenoxy group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, often in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products Formed:
Reduction: 2,6-Dimethyl-3-(4-aminophenoxy)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
2,6-Dimethyl-3-(4-nitrophenoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2,6-Dimethyl-3-(4-aminophenoxy)pyridine: A reduced form with an amino group instead of a nitro group.
3-(4-Nitrophenoxy)pyridine: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethyl-4-(4-nitrophenoxy)pyridine: A positional isomer with the nitro group at a different position
Uniqueness: 2,6-Dimethyl-3-(4-nitrophenoxy)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2,6-dimethyl-3-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-8-13(10(2)14-9)18-12-6-4-11(5-7-12)15(16)17/h3-8H,1-2H3 |
InChI Key |
KEIVSOBOZLAWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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